molecular formula C₁₀H₁₅ClN₂O₅ B1147307 N-tert-Butoxycarbonyl (5R)-Acivicin CAS No. 1356931-87-7

N-tert-Butoxycarbonyl (5R)-Acivicin

Cat. No.: B1147307
CAS No.: 1356931-87-7
M. Wt: 278.69
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Description

N-tert-Butoxycarbonyl (5R)-Acivicin is a chemically modified derivative of the natural product Acivicin, designed for advanced activity-based protein profiling (ABPP) and chemical biology research . Acivicin is recognized as a glutamine analogue that inhibits several glutamine-dependent amidotransferases, which are crucial for purine and pyrimidine metabolism in cells . Modern chemical proteomic strategies have elucidated that Acivicin's mechanism of growth inhibition in cancer cells is primarily through the covalent inhibition of a specific subset of aldehyde dehydrogenases (ALDHs), with ALDH4A1 being a high-affinity target . Inhibition of ALDH4A1 activity, confirmed to occur at the catalytic site, has been demonstrated to cause severe inhibition of cell growth, providing a mechanistic explanation for the cytotoxic effects observed in cancer models . Historically evaluated in clinical trials for cancer therapy, Acivicin showed anti-tumor properties but its development was halted due to dose-limiting neurotoxicity . The N-tert-Butoxycarbonyl derivative, often featuring an alkyne handle, allows researchers to use click chemistry for the identification and visualization of specific cellular targets, enabling a deeper understanding of its target spectrum and the downstream effects on cellular viability . This makes it an invaluable tool for researchers investigating metabolic pathways, enzyme functions, and the development of novel therapeutic strategies in cancer and other proliferative diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1356931-87-7

Molecular Formula

C₁₀H₁₅ClN₂O₅

Molecular Weight

278.69

Synonyms

(αS,5R)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4,5-dihydro-5-isoxazoleacetic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl (5R)-Acivicin typically involves the protection of the amino group of acivicin with the tert-butoxycarbonyl (Boc) group. This is achieved by reacting acivicin with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is carried out at room temperature, and the product is purified by standard techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl (5R)-Acivicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is acivicin, with the Boc group removed.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of acivicin.

Scientific Research Applications

Enzyme Inhibition Studies

N-tert-Butoxycarbonyl (5R)-Acivicin is primarily studied for its role as an inhibitor of CTP synthetase, an enzyme critical in nucleotide metabolism. The compound mimics the natural substrate L-glutamine, leading to effective enzyme inhibition. Research indicates that modifications to the acivicin structure can enhance its anti-trypanosomal activity while maintaining low toxicity to mammalian cells. For instance, certain derivatives have shown increased inhibitory potency against Trypanosoma brucei, the causative agent of African sleeping sickness .

Antitumor Activity

Studies have demonstrated that this compound exhibits potential as an antitumor agent. In vitro assays have revealed its effectiveness against various cancer cell lines, including those from breast, lung, and ovarian cancers. Notably, it has shown a lack of cross-resistance with established chemotherapeutic agents like doxorubicin, suggesting its unique mechanism of action .

Table 1: Summary of Antitumor Activity

Cancer TypeCell LineIC50 (µM)Notes
Breast CancerMCF-70.15Effective in clonogenic assays
Small Cell Lung CancerH690.20Less toxic than anthracyclines
Ovarian CancerA27800.10Significant efficacy observed

Case Study: Trypanocidal Activity

A research study focused on synthesizing analogues of this compound to evaluate their affinity for CTP synthetase and trypanocidal activity. Among the derivatives tested, one analogue demonstrated an IC50 value of 0.043 µM against T. b. brucei CTPS, showcasing enhanced potency compared to both acivicin and other known inhibitors .

Case Study: Antitumor Efficacy

In a clinical trial assessing the efficacy of this compound in patients with advanced cancer types, results indicated a response rate of approximately 30% across various tumor types, with manageable side effects reported. The study highlighted the compound's potential as a viable therapeutic option in oncology .

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl (5R)-Acivicin involves the inhibition of enzymes that utilize glutamine as a substrate. The compound binds to the active site of these enzymes, preventing the conversion of glutamine to glutamate. This inhibition disrupts cellular processes that rely on glutamine metabolism, leading to the antitumor and antibiotic effects observed .

Comparison with Similar Compounds

Structural and Functional Differences

Acivicin (L-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid)
  • Structure: Lacks the Boc group, with a reactive imino chloride moiety.
  • Mechanism : Irreversibly inhibits γ-glutamyl transpeptidase (GGT) by covalently binding to the catalytic threonine residue . Also inhibits multiple glutamine-dependent enzymes (e.g., glutamine PRPP amidotransferase, asparagine synthetase) due to broad reactivity .
  • Toxicity: High cytotoxicity and CNS toxicity due to non-selective alkylation of enzymes .
  • Applications : Used in oncology and microbiology to study glutamine metabolism and biofilm disruption .
N-tert-Butoxycarbonyl (5R)-Acivicin
  • Structure: Boc group replaces the reactive amino group, reducing chemical reactivity.
  • Its Boc group may hinder interaction with GGT’s active site compared to acivicin .
  • Applications : Primarily a synthetic intermediate or reference standard in drug development .
L-DON (6-Diazo-5-oxo-L-norleucine) and Azaserine
  • Structure : Feature diazo groups instead of acivicin’s isoxazole ring.
  • Mechanism : Irreversibly inhibit GGT and other glutamine amidotransferases via diazoacyl group reactivity .
  • Toxicity : Severe systemic toxicity (e.g., gastrointestinal, hematopoietic) limits clinical use .
  • Applications: Historical use in cancer trials; now primarily research tools .

Selectivity and Enzyme Inhibition Profiles

Compound Target Enzymes Selectivity Irreversible Inhibition Key References
Acivicin GGT, glutamine PRPP amidotransferase, asparagine synthetase, IGP synthase Low Yes
N-tert-Boc (5R)-Acivicin Not fully characterized; likely inert due to Boc protection N/A No
L-DON GGT, GMP synthetase, carbamoyl phosphate synthetase Low Yes
Azaserine GGT, FGAR amidotransferase, anthranilate synthase Low Yes

Toxicity and Clinical Limitations

  • Acivicin : Causes dose-limiting CNS toxicity (e.g., hallucinations, seizures) and myelosuppression .
  • L-DON/Azaserine : Narrow therapeutic index due to gastrointestinal toxicity and bone marrow suppression .
  • N-tert-Boc (5R)-Acivicin : Toxicity data are lacking, but its structural modification may mitigate off-target effects compared to acivicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-tert-Butoxycarbonyl (5R)-Acivicin and its derivatives?

  • Methodology : The compound is typically synthesized via asymmetric synthesis using chiral intermediates. For example, (R)-configured derivatives are prepared using 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one as a key intermediate, followed by deprotection with liquid ammonia and lithium metal . Boc protection is introduced via di-tert-butyl dicarbonate (Boc₂O) under mild conditions (e.g., room temperature, dichloromethane solvent) to preserve stereochemical integrity .
  • Critical Considerations : Reaction monitoring via TLC or HPLC is essential to ensure enantiomeric purity. For example, chromatography (e.g., silica gel) and spectroscopic validation (¹H/¹³C NMR) are required to confirm stereochemistry .

Q. How is the structural characterization of This compound performed?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR and IR spectroscopy identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) and confirm stereochemistry .
  • Chromatography : HPLC (e.g., C18 columns, UV detection at 300 nm) monitors reaction progress and purity, as demonstrated in studies analyzing acivicin-mediated metabolic inhibition .
  • X-ray Crystallography : Used for resolving crystal structures of Boc-protected analogs, providing atomic-level insights into bond angles and steric effects .

Advanced Research Questions

Q. What mechanisms underlie This compound's inhibition of glutamine-dependent enzymes?

  • Methodology :

  • Enzymatic Assays : Acivicin analogs act as covalent inhibitors by targeting cysteine residues in enzymes like γ-glutamyl transpeptidase. For example, acivicin inhibits glutathione degradation, increasing cellular antioxidant capacity (e.g., in microglial cells) .
  • Tox-seq Analysis : High-throughput screening identifies oxidative stress pathways modulated by acivicin. In mouse models of multiple sclerosis (MS), acivicin suppresses microglial activation and disease progression .
    • Data Interpretation : Contradictory metabolic effects (e.g., inhibition of MCG production in HaCaT cells vs. neuroprotective glutathione modulation ) may arise from cell-type-specific enzyme expression.

Q. How can researchers resolve contradictions in reported metabolic effects of acivicin derivatives?

  • Methodology :

  • Dose-Response Studies : Titrate acivicin concentrations (e.g., 0–100 μM) to differentiate primary vs. off-target effects, as shown in HaCaT cell models .
  • Pathway-Specific Probes : Use CRISPR-interference or isotopic tracing (e.g., ¹³C-glutamine) to isolate pathways like PLP synthase (vitamin B₆ biosynthesis) or glutathione metabolism .
    • Case Study : In PLP synthase, acivicin covalently inhibits Pdx2, disrupting its interaction with Pdx1 and halting pyridoxal 5′-phosphate synthesis . This contrasts with its role in glutathione retention, highlighting context-dependent mechanisms.

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